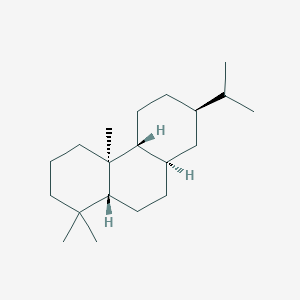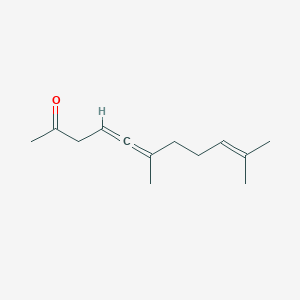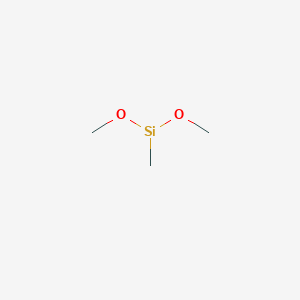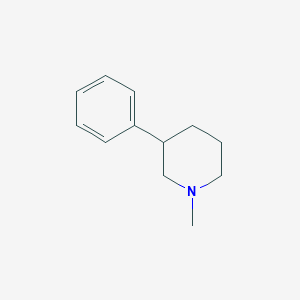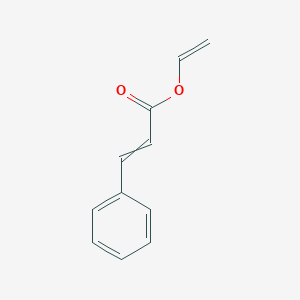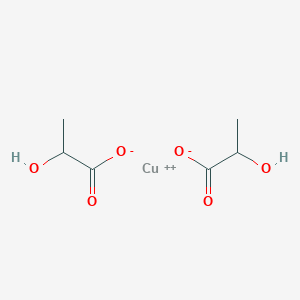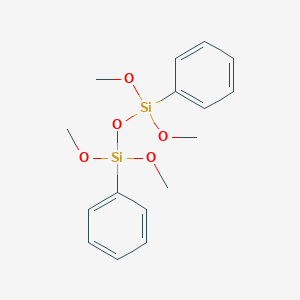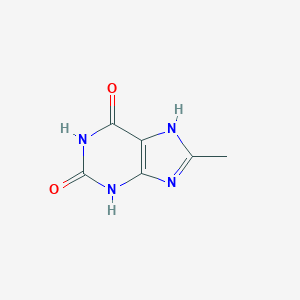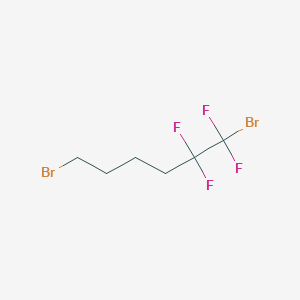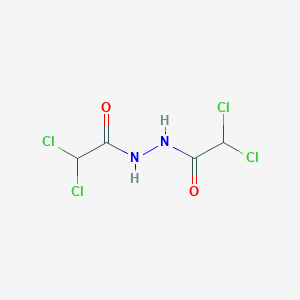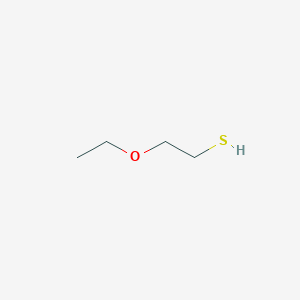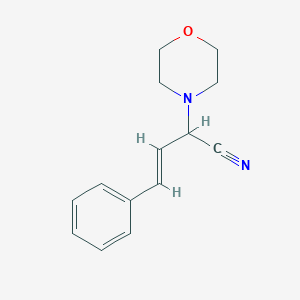
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a chemical compound that belongs to the class of nitriles. It is commonly known as MPhBnN and has been widely used in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of MPhBnN is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
生化和生理效应
MPhBnN has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
MPhBnN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic properties. However, there are also some limitations to its use. MPhBnN is a relatively new compound, and its long-term effects are not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for research on MPhBnN. One area of research could be the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research could be the exploration of its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of MPhBnN and its safety and efficacy in humans.
Conclusion:
In conclusion, MPhBnN is a promising compound with a number of potential applications in scientific research. Its unique chemical properties make it a promising candidate for the development of new drugs, and its neuroprotective effects could be useful in the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy in humans.
合成方法
MPhBnN can be synthesized through a multistep process that involves the reaction of morpholine and benzaldehyde to form 4-phenylmorpholine. The resulting compound is then reacted with acrylonitrile to form MPhBnN. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
MPhBnN has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. MPhBnN has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIJLJLTJRWIM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

